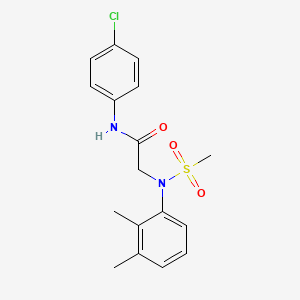![molecular formula C22H29FN2O B5189157 2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5189157.png)
2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that is commonly known as FPEI. It is a synthetic compound that was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. FPEI is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
作用機序
The mechanism of action of FPEI is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. FPEI has also been shown to have an affinity for various receptors in the brain, including the sigma-1 receptor and the mu opioid receptor.
Biochemical and Physiological Effects
FPEI has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. FPEI has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders.
実験室実験の利点と制限
FPEI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. FPEI has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, FPEI also has some limitations for use in lab experiments. It has been shown to have potential toxicity, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of FPEI. One potential direction is the further characterization of its mechanism of action, which could lead to the development of more effective treatments for a wide range of diseases and conditions. Another potential direction is the development of new drug delivery systems using FPEI, which could improve the efficacy and safety of existing treatments. Additionally, FPEI could be used as a tool for studying the function of various biological systems, which could lead to a better understanding of the underlying mechanisms of disease.
合成法
The synthesis of FPEI involves the reaction of 4-fluorobenzyl chloride with 1-(3-phenylpropyl)piperazine in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with ethanol to yield FPEI. The synthesis of FPEI has been optimized to yield high purity and high yields of the compound.
科学的研究の応用
FPEI has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipsychotic effects, making it a promising candidate for the treatment of a wide range of diseases and conditions. FPEI has also been shown to have potential applications in drug delivery systems and as a tool for studying the function of various biological systems.
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O/c23-21-10-8-20(9-11-21)17-24-14-15-25(22(18-24)12-16-26)13-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-11,22,26H,4,7,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFBYWGIYAMAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=C(C=C2)F)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-phenyl-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5189076.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5189086.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-nitrobenzyl)acetamide](/img/structure/B5189094.png)
![methyl 1,7-dimethyl-2,4-dioxo-3-(2-phenoxyethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5189099.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5189123.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)

![4-(benzylthio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5189151.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-[3-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5189165.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)
